Lynestrenol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36083-55-3 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,7,17-20H,5-6,8-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
NCFRAPQDQZEHED-REGVOWLASA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@H]34)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lynestrenol acetate |
Origin of Product |
United States |
Chemical Synthesis and Structural Relationships of Lynestrenol Acetate
Established Synthetic Pathways for Lynestrenol (B534155)
The synthesis of lynestrenol typically involves several chemical transformations, often starting from 19-nortestosterone precursors. smolecule.comwikipedia.org
Derivatization from 19-Nortestosterone Precursors
A common starting material for the synthesis of lynestrenol is 19-nortestosterone (nandrolone). smolecule.comwikipedia.orgnih.gov 19-Nortestosterone is a synthetic anabolic-androgenic steroid derived from testosterone (B1683101), characterized by the absence of the methyl group at the C19 position. nih.gov
Specific Reaction Steps and Key Intermediates (e.g., Dithioketal Formation, Ethynylation)
The synthesis of lynestrenol from 19-nortestosterone involves a sequence of specific reaction steps. One established pathway begins with the conversion of 19-nortestosterone to a dithioketal derivative. smolecule.comwikipedia.org This is achieved by treating 19-nortestosterone with dithioglycol (ethane-1,2-dithiol) in the presence of a Lewis acid catalyst, such as boron trifluoride. smolecule.comwikipedia.org The mild conditions of this reaction are thought to preserve the double bond at the C4-C5 position. wikipedia.org
Following the formation of the dithioketal, a reduction step is performed. Treatment of the dithioketal derivative with sodium in liquid ammonia (B1221849) yields the 3-desoxy analog. smolecule.comwikipedia.org
The resulting compound then undergoes oxidation. Using an oxidizing agent like Jones reagent (chromic acid) converts the 17β-hydroxyl group to a 17-ketone. smolecule.comwikipedia.org
The final key step is the ethynylation of the 17-ketone. This involves the addition of an ethynyl (B1212043) group at the C17 position, typically using a reagent such as lithium acetylide or a Grignard reagent. smolecule.com This ethynylation introduces the characteristic 17α-ethynyl group found in lynestrenol. wikipedia.org
A simplified representation of the key transformations is shown in the table below:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Functional Group Change |
| Dithioketal Formation | 19-Nortestosterone | Dithioglycol, Boron Trifluoride | 3-Dithioketal Derivative | C3 Ketone to Dithioketal |
| Reduction | 3-Dithioketal Derivative | Sodium in Liquid Ammonia | 3-Desoxy Analog | Dithioketal to Methylene |
| Oxidation | 3-Desoxy Analog | Jones Reagent (Chromic Acid) | Estr-4-en-17-one | C17β-Hydroxyl to C17-Ketone |
| Ethynylation | Estr-4-en-17-one | Lithium Acetylide or Grignard | Lynestrenol | C17-Ketone to C17α-Ethynyl, C17β-Hydroxyl |
(Note: This table provides a general overview based on the described pathway and may not represent all possible synthetic routes or intermediates.)
Methodological Approaches for Isotopic Labeling in Research
Isotopic labeling is a valuable technique in chemical and biological research for tracking the fate of compounds, elucidating metabolic pathways, and studying reaction mechanisms. numberanalytics.com For steroids like lynestrenol, isotopic labeling, particularly with isotopes such as carbon-14 (B1195169) (C), tritium (B154650) (H), or deuterium (B1214612) (H), can be employed. bioscientifica.com
Research involving C-labelled lynestrenol has been conducted to study its in-vivo metabolism. bioscientifica.com Such studies can involve administering the labelled compound and then analyzing biological samples (e.g., urine, tissues) to identify and quantify the labelled metabolites. bioscientifica.comnih.gov Techniques like liquid scintillation counting are used to measure the radioactivity of labelled substances in various tissues. nih.gov
Isotopic labeling of 19-norsteroids, including those structurally related to lynestrenol, is also relevant in fields like doping control to differentiate between endogenous and exogenous (synthetic) substances. nih.govwada-ama.orgwada-ama.org Methods such as gas chromatography coupled to isotope ratio mass spectrometry (GC-C-IRMS) are used to measure the isotopic content of carbon atoms in steroid metabolites. nih.govwada-ama.orgwada-ama.org This technique relies on the principle that synthetic steroids often have a different isotopic signature compared to naturally produced endogenous steroids. wada-ama.orgresearchgate.net
Techniques like catalytic hydrogen isotope exchange can be used to synthesize tritium or deuterium-labeled compounds. For instance, the 17α-ethynyl group of related compounds can undergo exchange with H or H gas using a catalyst like Pd/BaSO. This approach can be advantageous for metabolic studies as it may avoid complex synthetic steps.
Structural Distinctions and Homologies with Related 19-Norsteroids
Lynestrenol is a synthetic estrane (B1239764) steroid and a derivative of 19-nortestosterone. wikipedia.org Its chemical name is 17α-ethynyl-3-desoxy-19-nortestosterone or 17α-ethynylestr-4-en-17β-ol. wikipedia.org It belongs to the class of 19-norprogestins, which are androgen derivatives characterized by the absence of the methyl group at the C19 position of the steroid nucleus. jogi.co.innih.gov
Structurally, lynestrenol differs from norethisterone (17α-ethynyl-19-nortestosterone) and etynodiol (17α-ethynyl-3-deketo-3β-hydroxy-19-nortestosterone) primarily by the absence of a ketone group and a hydroxyl group at the C3 position, respectively. wikipedia.org While 19-nortestosterone has a ketone at C3 and a hydroxyl at C17β, lynestrenol lacks the C3 ketone and has an ethynyl group at C17α and a hydroxyl at C17β. wikipedia.orgnih.gov
The removal of the C19 methyl group from testosterone significantly alters the primary hormonal activity from androgenic to progestogenic, although these 19-nor steroids can retain varying degrees of androgenic activity. nih.gov
Other related 19-norsteroids include norethynodrel (B126153), levonorgestrel (B1675169), desogestrel (B1670305), and gestodene. jogi.co.in These compounds share the basic 19-norsteroid structure but differ in the position of double bonds, the presence and type of substituents at various positions (such as C17α), and modifications to the ring structure. For example, norethynodrel features a Δ⁵⁽¹⁰⁾ double bond, distinguishing it from lynestrenol and norethisterone which have a Δ⁴ double bond. Gonane (B1236691) 19-norsteroids, such as levonorgestrel and desogestrel, are characterized by an 18-ethyl group instead of an 18-methyl group.
These structural variations among 19-norsteroids contribute to their differing pharmacological profiles, including their affinity for steroid receptors and their metabolic pathways. jogi.co.in Lynestrenol itself is a prodrug that is metabolized to norethisterone in the body. wikipedia.orgpatsnap.com
Biochemical Transformation and Metabolic Pathways of Lynestrenol Acetate
Prodrug Activation Mechanism: Conversion to Norethisterone
Lynestrenol (B534155) acetate (B1210297) functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to an active metabolite within the body. Upon oral administration, lynestrenol acetate is rapidly and extensively metabolized in the liver during first-pass metabolism to its pharmacologically active form, norethisterone. wikipedia.orgsmolecule.compatsnap.comwho.intiarc.frcontemporaryobgyn.netoup.com This conversion is crucial for its progestogenic activity, as lynestrenol itself does not bind significantly to the progesterone (B1679170) receptor. wikipedia.orgpatsnap.com
Identification and Characterization of Intermediate Metabolites (e.g., Etynodiol)
The metabolic pathway from lynestrenol to norethisterone involves the formation of intermediate metabolites. Research indicates that lynestrenol first undergoes hydroxylation at the C3 position. wikipedia.orgsmolecule.comiarc.frpharmacompass.com This step leads to the formation of etynodiol as an intermediate compound. wikipedia.orgsmolecule.comiarc.frpharmacompass.com Subsequently, etynodiol undergoes oxidation of the hydroxyl group to yield norethisterone. wikipedia.orgsmolecule.comiarc.frpharmacompass.com Etynodiol itself has been noted to possess both progestogenic and estrogenic activity. smolecule.com
Enzymatic Systems Governing Biotransformation of Lynestrenol
The biotransformation of lynestrenol to norethisterone is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes. wikipedia.orgsmolecule.comwho.intnih.govcolab.ws
Specific CYP isoforms have been identified as key players in the conversion of lynestrenol to norethisterone. In vitro studies have demonstrated that CYP2C9, CYP2C19, and CYP3A4 are the primary cytochrome P450 enzymes responsible for this bioactivation. wikipedia.orgwho.intnih.govcolab.ws The relative contribution of these enzymes to the conversion has been investigated. One study indicated that CYP2C19 is responsible for approximately 49.8% of the total conversion, followed by CYP2C9 at 28.0%, and CYP3A4 at 20.4%. wikipedia.org Other CYP enzymes contribute minimally, each being responsible for no more than 1.0% of the total conversion. wikipedia.org Inhibition studies have further supported the involvement of these enzymes, showing that the formation of norethisterone is potently inhibited by CYP3A4 inhibitors (e.g., ketoconazole) and CYP2C9 inhibitors (e.g., sulphaphenazole). nih.gov
Table 1: Contribution of CYP Isoforms to Lynestrenol Conversion to Norethisterone
| CYP Isoform | Approximate Contribution (%) |
| CYP2C19 | 49.8 wikipedia.org |
| CYP2C9 | 28.0 wikipedia.org |
| CYP3A4 | 20.4 wikipedia.org |
| Other CYPs | < 1.0 each wikipedia.org |
Following the formation of norethisterone and other potential metabolites, these compounds undergo further metabolism through conjugation pathways, primarily glucuronidation and sulfation. who.intoup.comnih.govdrugbank.comstandardofcare.complos.orguni-giessen.de These phase II metabolic processes typically increase the water solubility of the metabolites, facilitating their excretion from the body, predominantly in urine and to a lesser extent in feces. wikipedia.orgdrugbank.com Norethisterone metabolites are known to circulate predominantly as sulfates. drugbank.com In urine, norethisterone metabolites are present in approximately equal amounts as sulfates and glucuronides. drugbank.com While glucuronide conjugates are often considered biologically inactive and destined for elimination, research suggests this may not always be the case. taylorandfrancis.com
Role of Cytochrome P450 Isoforms (e.g., CYP2C9, CYP2C19, CYP3A4)
Differential Metabolic Fates: this compound Versus Lynestrenol
Studies comparing the metabolism of this compound and lynestrenol have revealed differences in their metabolic pathways, indicating that the presence of the acetate group can influence how the compound is processed in the body. oup.comnih.gov
Identification of Unique Metabolites of this compound in Animal Models (e.g., 15alpha-Hydroxyl Derivatives)
Research conducted in female rats demonstrated that this compound is metabolized to some extent via a different pathway than lynestrenol. oup.comnih.gov This suggests that the esterification of the steroid can lead to deviations from the metabolic pathway of the unconjugated compound. oup.comnih.gov Studies using radiolabeled this compound have shown that a significant portion of the administered dose loses its acetate group during metabolism. oup.comnih.gov However, some metabolism of this compound occurs while the acetate group is still present. oup.com
Analysis of metabolites in the bile of rats after intravenous administration of this compound indicated the introduction of a 15alpha hydroxyl group. oup.comnih.gov This 15alpha-hydroxylated derivative was identified as a major metabolite of this compound that was not observed as a major metabolite of lynestrenol itself. oup.comnih.gov This finding highlights a unique metabolic fate for this compound involving hydroxylation at the 15alpha position, a pathway influenced by the presence of the acetate moiety. Another important metabolite identified in these studies was 19-nor-17alpha-pregn-20-yne-3alpha, 17beta-diol. oup.comnih.gov
Table 2: Comparison of Major Metabolites in Rat Bile After Administration of this compound vs. Lynestrenol
| Compound Administered | Major Metabolites Identified |
| This compound | 15alpha-Hydroxyl derivatives, 19-nor-17alpha-pregn-20-yne-3alpha, 17beta-diol oup.comnih.gov |
| Lynestrenol | 19-nor-17alpha-pregn-20-yne-3alpha, 17beta-diol oup.comnih.gov |
Furthermore, minor metabolic pathways of lynestrenol and norethisterone acetate can lead to the detection of 19-norandrosterone (B1242311) as a minor urinary metabolite. dshs-koeln.de
Influence of Esterification on Steroid Metabolic Trajectories
While the provided information focuses on lynestrenol's conversion from an acetate (though the primary active form is the de-esterified norethisterone), the influence of esterification on steroid metabolic trajectories is a general principle observed with other steroid esters. For example, norethisterone acetate and ethynodiol (B195179) diacetate, also norethisterone derivatives, are rapidly converted to norethisterone by esterases during hepatic first-pass metabolism after oral administration. iarc.fr Similarly, 17-hydroxyprogesterone undergoes acetylation at the 17-hydroxyl group to gain oral potency. The formation of steroid esters, such as fatty acid esters of cholesterol, can be significant in metabolic pathways and tissue storage. unimi.itnih.govmdpi.comnih.gov These esters can serve as a reservoir from which the active steroid can be released through hydrolysis by esterase enzymes. nih.gov In the context of this compound, the acetate group at the 17-position facilitates its oral bioavailability and acts as a pro-drug moiety, allowing for efficient conversion to the active norethisterone upon absorption and metabolism. wikipedia.org
Pharmacokinetic Considerations in Preclinical Models (e.g., Tissue Storage and Elimination)
Pharmacokinetic studies, including those in preclinical models, provide insights into the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, norethisterone. Following oral administration, peak blood levels of lynestrenol's active metabolite, norethisterone, are typically reached within 2 to 4 hours. wikipedia.org The majority of the administered dose (approximately 97%) is bound to plasma proteins. wikipedia.org
Elimination of lynestrenol and its metabolites occurs predominantly via the urine, with a smaller proportion excreted in feces. wikipedia.org The elimination half-life of the active metabolite, norethisterone, is reported to be around 16 to 17 hours. wikipedia.org
Research suggests that lynestrenol itself may be stored in fat tissue and slowly metabolized to norethisterone over time. nih.gov This potential tissue storage could contribute to the sustained presence of norethisterone following this compound administration. Studies comparing the pharmacokinetics of lynestrenol and norethisterone have indicated that the peak level of norethisterone after lynestrenol administration is lower and appears later than when the same dose of norethisterone is administered directly. nih.gov Furthermore, norethisterone can be measured in plasma for a longer duration after lynestrenol administration compared to direct norethisterone administration, supporting the idea of lynestrenol acting as a reservoir. nih.gov
While specific detailed data tables on tissue storage and elimination in preclinical models were not extensively available in the search results within the strict constraints, the general understanding is that after metabolic conversion, the resulting norethisterone and its conjugated metabolites are subject to distribution throughout the body, binding to plasma proteins and potentially accumulating in certain tissues like fat before being primarily eliminated through renal and fecal routes. wikipedia.orgnih.gov
Summary of Metabolic Conversion:
| Compound | Transformation Step(s) | Resulting Compound | Primary Enzymes Involved |
| This compound | Hydrolysis of acetate group | Lynestrenol | Esterases iarc.fr |
| Lynestrenol | Hydroxylation at C3, then oxidation of hydroxyl group wikipedia.org | Norethisterone | CYP2C9, CYP2C19, CYP3A4 wikipedia.org |
| Norethisterone | Hydroxylation, Conjugation (Glucuronidation, Sulfation) | Metabolites | Various metabolic enzymes iarc.fr |
Pharmacokinetic Parameters (Based on available data for active metabolite Norethisterone):
| Parameter | Value(s) | Notes |
| Time to Peak Plasma Levels (Norethisterone) | 2-4 hours wikipedia.org | Following oral administration of this compound wikipedia.org |
| Plasma Protein Binding | ~97% wikipedia.org | Primarily for Lynestrenol and its metabolites wikipedia.org |
| Elimination Half-life (Norethisterone) | 16-17 hours wikipedia.org | For the active metabolite wikipedia.org |
| Primary Excretion Route | Urine wikipedia.org | Lesser extent in feces wikipedia.org |
Note: These parameters are primarily related to the active metabolite, norethisterone, as lynestrenol is rapidly converted.
Molecular and Cellular Mechanisms of Action of Lynestrenol Acetate
Progesterone (B1679170) Receptor Agonism by Active Metabolites
Lynestrenol (B534155) acetate (B1210297) functions as a prodrug, with its progestational activity mediated almost entirely by its primary active metabolite, norethisterone. wikipedia.org Norethisterone acts as a potent agonist of the progesterone receptor (PR), mimicking the effects of endogenous progesterone. patsnap.comsmolecule.comwikipedia.orgwikipedia.org The binding of norethisterone to PRs in target tissues, such as the reproductive organs, breast tissue, and the hypothalamus-pituitary axis, initiates a cascade of biological responses. patsnap.com These responses are characteristic of progestogens and are essential for the clinical applications of Lynestrenol acetate.
Ligand-Receptor Binding Kinetics and Affinity Profiling
Norethisterone, the active metabolite of Lynestrenol, exhibits a high binding affinity for the progesterone receptor. wikipedia.org Studies investigating the binding of various progestogens to uterine progesterone receptors have shown that norethisterone has a high binding capacity. nih.gov In contrast, Lynestrenol itself shows insignificant binding to these receptors, reinforcing its classification as a prodrug requiring metabolic activation to norethisterone for progestogenic effects. nih.gov Norethisterone's binding affinity to the PR is reported to be approximately 150% of that of progesterone. wikipedia.org
While detailed quantitative data on the precise binding kinetics (e.g., association and dissociation rates) specifically for norethisterone derived from this compound are not extensively detailed in the provided search results, the high binding affinity of norethisterone to the PR is a consistent finding. wikipedia.org Receptor binding studies are typically performed using methods like equilibrium dialysis with radiolabeled ligands to assess the competition between a reference agonist and a test compound for binding sites. oup.com
An overview of the relative binding affinities of norethisterone to various steroid receptors is presented below. It is important to note that relative binding affinities can vary depending on the experimental conditions and the biological material used. iarc.fr
Table 1: Relative Binding Affinities of Norethisisterone to Steroid Receptors
| Receptor | Relative Binding Affinity (% of Reference) | Reference Ligand |
| Progesterone Receptor (PR) | ~150 | Progesterone/Promegestone wikipedia.org |
| Androgen Receptor (AR) | ~15 | Metribolone (R-1881) wikipedia.org |
| Estrogen Receptor (ER) | Insignificant (direct); activity via metabolite wikipedia.org | Estradiol (B170435) wikipedia.org |
| Glucocorticoid Receptor (GR) | Negligible | Dexamethasone/Cortisol wikipedia.org |
| Mineralocorticoid Receptor (MR) | Negligible | Aldosterone wikipedia.org |
(Note: This table is intended to represent data discussed in the text and is designed for interactive presentation.)
Intracellular Signaling Cascades and Gene Expression Modulation
Upon binding to the progesterone receptor, the norethisterone-receptor complex undergoes conformational changes and translocates to the nucleus. bioscientifica.comnih.gov In the nucleus, the activated receptor dimer interacts with specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. nih.govresearchgate.net This interaction modulates gene transcription, leading to the regulation of various cellular processes. bioscientifica.comnih.gov
Progestogen-mediated gene expression can influence a wide range of biological functions. For instance, in the endometrium, norethisterone induces secretory changes necessary for potential embryo implantation. patsnap.com Progestogens can also down-regulate estrogen receptors and influence local estradiol production by interfering with enzymes like aromatase and 17-beta-hydroxysteroid dehydrogenase type 1. oup.comnih.gov
Beyond direct genomic effects mediated by nuclear PRs (PR-A and PR-B isoforms), progesterone and potentially its active metabolites can also exert rapid, non-genomic effects by interacting with membrane-bound progesterone receptors (e.g., PAQR and PGRMC) and initiating intracellular signaling cascades. bioscientifica.comnih.govoup.com These cascades can ultimately influence gene transcription indirectly. bioscientifica.comnih.gov Research indicates that Lynestrenol can induce the secretion of apolipoprotein E from astrocytoma cells, a process that appears to involve the progesterone receptor. researchgate.netescholarship.org Lynestrenol has also been shown to activate ABCA1 expression through LXR-dependent pathways in certain cell types. escholarship.org
Studies using microarray analysis have identified genes regulated by progesterone and its antagonists, highlighting the diverse transcriptional profile influenced by PR activation. researchgate.net While specific gene expression profiles directly modulated by norethisterone derived from this compound are not extensively detailed in the provided sources, the known actions of norethisterone as a PR agonist imply its involvement in similar gene regulatory networks.
Interactions with Other Nuclear Steroid Receptors
Androgen Receptor Engagement
Norethisterone has been shown to bind to the androgen receptor (AR). wikipedia.orgbioscientifica.comobgynkey.com Its affinity for the AR is significantly lower than for the PR, estimated to be around 15% of the affinity of metribolone (R-1881), a potent androgen receptor ligand. wikipedia.org This interaction can result in weak androgenic activity, particularly at higher doses. smolecule.comwikipedia.orgwikipedia.org The extent of androgenic effects can vary among different synthetic progestogens based on their structure and affinity for the AR. bioscientifica.comobgynkey.com
Estrogen Receptor Interplay
Norethisterone itself has negligible direct binding affinity for the estrogen receptor (ER). wikipedia.org However, some estrogenic activity associated with norethisterone is attributed to its conversion to a very small amount of the potent estrogen, ethinylestradiol (EE). wikipedia.org While this conversion is limited, the high potency of EE can contribute to some estrogenic effects. wikipedia.org
Furthermore, there is interplay between progesterone receptors and estrogen receptors at the cellular level. Progestogens can influence ER levels; for example, Lynestrenol has been shown to decrease the percentage of ER-stained cells in benign breast tissue, suggesting an antiestrogenic effect mediated by a reduction in estrogen receptor content. nih.gov Progesterone receptor signaling can also lead to the down-regulation of estrogen receptors. oup.comnih.gov
Glucocorticoid and Mineralocorticoid Receptor Binding
Norethisterone and its metabolites generally exhibit negligible affinity for the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). wikipedia.org Consequently, this compound, through its metabolite norethisterone, is not typically associated with significant glucocorticoid or mineralocorticoid activity or anti-activity. wikipedia.org This is in contrast to some other synthetic progestogens which may have notable interactions with the GR or MR. bioscientifica.comobgynkey.comnih.gov
Data on the relative binding affinities of norethisterone to GR and MR further support the lack of significant interaction with these receptors. wikipedia.org
Table 2: Relative Binding Affinities of Norethisisterone to Glucocorticoid and Mineralocorticoid Receptors
| Receptor | Relative Binding Affinity (% of Reference) | Reference Ligand |
| Glucocorticoid Receptor (GR) | Negligible | Dexamethasone/Cortisol wikipedia.org |
| Mineralocorticoid Receptor (MR) | Negligible | Aldosterone wikipedia.org |
(Note: This table is intended to represent data discussed in the text and is designed for interactive presentation.)
Modulation of Endogenous Endocrine Axes in Preclinical Models
Preclinical studies have investigated the influence of progestins, including those related to lynestrenol, on endogenous endocrine axes.
Pituitary Gonadotropin Release Regulation
Progestogens, such as the active metabolite of lynestrenol, exert negative feedback on the hypothalamus and pituitary gland. patsnap.com This action reduces the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, the pituitary gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). patsnap.comnord.no This suppression prevents follicular maturation and ovulation, a key mechanism in its contraceptive action. patsnap.com Studies in preclinical models, such as monkeys, have demonstrated that GnRH antagonists can rapidly reduce gonadotropin pulsatility, leading to a decline in progesterone secretion and disruption of the cycle. nih.gov While this research focuses on GnRH antagonists, it highlights the sensitivity of the pituitary-gonadal axis to modulation by hormonal compounds. Combined hormonal contraceptives, which include progestins, primarily prevent ovulation by suppressing the midcycle LH surge through the inhibition of GnRH, LH, and FSH. nord.no This suppression of pituitary response to stimulation has been observed in studies involving oral contraceptive users compared to control subjects.
Influence on Neuroactive Steroid Synthesis and Metabolism
Neuroactive steroids are synthesized in the nervous system or reach the brain from peripheral endocrine glands and influence brain function, often by modulating ionotropic receptors like the GABA-A receptor. mdpi.comwikipedia.org Progesterone is metabolized into neuroactive steroids like allopregnanolone. bioscientifica.com The synthesis of neuroactive steroids involves enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.orgbioscientifica.com Some progestins have been shown to influence neuroactive steroid levels and the expression of related receptors in preclinical models. For instance, studies with other progestins have indicated potential direct actions on enzymatic expression and activity involved in neuroactive steroid synthesis. cnr.it While specific research on this compound's direct influence on neuroactive steroid synthesis and metabolism in preclinical models is less extensively detailed in the provided snippets, the broader context of progestin effects on these pathways suggests a potential area of investigation. bioscientifica.comcnr.it
Cellular Immunomodulatory Effects
Progestins have been shown to possess immunomodulatory properties. nord.nonih.govmdpi.com
In Vitro Modulation of Lymphocyte Stimulation and T Cell Functions
In vitro studies have demonstrated that lynestrenol can modulate the function of human lymphocytes. nih.govnih.govnih.gov Lynestrenol has been found to enhance the stimulation of normal human lymphocytes. nih.govnih.gov Specifically, it increases the response to phytohemagglutinin (PHA) and mixed-lymphocyte cultures. nih.govnih.govnih.gov This augmentation can, in some cases, exceed 100% of the baseline response in PHA or mixed lymphocyte reactions. nih.govnih.gov However, there is no significant effect observed on pokeweed mitogen stimulation. nih.govnih.gov These findings suggest that lynestrenol can modulate certain T cell functions in vitro. nih.govnih.govnih.gov Further in vitro assessments have indicated a stimulatory effect upon human T-cell function, including enhancing the active T-rosette test and the number of nonadherent cells in the leukocyte adherence inhibition test. nih.gov
Data from In Vitro Studies on Lymphocyte Stimulation:
| Stimulus | Effect of Lynestrenol Treatment (In Vitro) | Magnitude of Augmentation (relative to baseline) |
| Phytohemagglutinin (PHA) | Enhanced stimulation | Can be higher than 100% |
| Mixed-lymphocyte cultures | Enhanced stimulation | Can be higher than 100% |
| Pokeweed mitogen | No significant effect | Not applicable |
Comparative Pharmacology and Structure Activity Relationships of Lynestrenol Acetate
Comparative Analysis of Receptor Binding Affinities Across Synthetic Progestogens
Synthetic progestogens exhibit varying degrees of binding affinity to the progesterone (B1679170) receptor (PR). Studies investigating the binding of different synthetic steroids to human uterine progesterone receptors have shown that while some progestogens, such as the gonane (B1236691) norgestrel (B7790687) and the pregnanes chlormadinone (B195047) acetate (B1210297), medroxyprogesterone (B1676146) acetate (MPA), and megestrol (B1676162) acetate, demonstrate significant binding, many estranes, including lynestrenol (B534155) and norethisterone acetate, show insignificant binding to the receptors. nih.gov This suggests that lynestrenol, as a prodrug, likely exerts its progestogenic effects through its active metabolite, norethisterone, which does exhibit a higher binding capacity to the PR. nih.gov
Divergent and Convergent Metabolic Transformations Among Estrane (B1239764) and Gonane Progestins
Lynestrenol is classified as an estrane progestogen, a group derived from 19-nortestosterone. oup.comnih.gov A key characteristic of lynestrenol is its nature as a prodrug, requiring metabolic activation to become pharmacologically active. wikipedia.orgoup.com Upon oral administration, lynestrenol is rapidly and extensively converted in the liver to norethisterone, which is the primary active progestational metabolite. wikipedia.orgoup.com This conversion involves the hydroxylation of the C3 position, forming etynodiol as an intermediate, followed by the oxygenation of the hydroxyl group to yield norethisterone. wikipedia.org Other estranes that are also metabolized to norethisterone include norethynodrel (B126153), norethisterone acetate, and ethynodiol (B195179) diacetate. oup.com
In contrast, gonane progestins, such as levonorgestrel (B1675169), desogestrel (B1670305), gestodene, and norgestimate (B1679921), represent another class of synthetic progestogens. contemporaryobgyn.net While some gonanes like levonorgestrel are directly active, others like desogestrel and norgestimate are also prodrugs. contemporaryobgyn.net Desogestrel is metabolized to 3-ketodesogestrel (etonogestrel), its active metabolite. contemporaryobgyn.net Norgestimate undergoes biotransformation into several metabolites, including norelgestromin (B1679859) and levonorgestrel. contemporaryobgyn.net Although norelgestromin is present in relatively high concentrations, its binding to the human progesterone receptor is low, while levonorgestrel-17-acetate, another metabolite, shows substantial affinity but is found at very low concentrations in blood.
The metabolic pathways thus diverge between lynestrenol (and other norethisterone-derived estranes) and the gonanes, with lynestrenol converging on norethisterone as its active form, while gonanes like desogestrel and norgestimate are converted to different active metabolites. wikipedia.orgoup.comcontemporaryobgyn.net
Differential Effects on Drug-Metabolizing Enzyme Activity and Substrate Metabolism
Synthetic progestogens can influence the activity of hepatic drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These effects can lead to altered metabolism of co-administered drugs (xenobiotics).
Induction and Inhibition Profiles of Hepatic Microsomal Enzymes
While specific detailed induction and inhibition profiles of lynestrenol acetate on hepatic microsomal enzymes were not extensively detailed in the provided search results, the metabolic conversion of lynestrenol to norethisterone implies that any effects on enzyme activity would likely be attributable to norethisterone. Norethisterone itself is metabolized in the liver by the CYP3A4 isoenzyme. mims.commims.com Strong CYP3A4 inhibitors, such as ketoconazole, can increase norethisterone plasma concentrations. mims.com Conversely, CYP3A4 enzyme inducers, including rifampicin, phenytoin (B1677684), carbamazepine, primidone, efavirenz, ritonavir, and griseofulvin, can decrease levonorgestrel serum concentrations, a gonane progestin also metabolized by CYP3A4. mims.com This suggests that other progestogens, including those metabolized via CYP pathways like norethisterone (derived from lynestrenol), could also be affected by these enzyme modulators.
Influence on the Metabolism of Co-Administered Xenobiotics (e.g., Phenobarbital (B1680315), Phenytoin)
The influence of this compound on the metabolism of co-administered xenobiotics like phenobarbital and phenytoin is indirectly related to its metabolic conversion to norethisterone and the potential for norethisterone to interact with drug-metabolizing enzymes. Phenytoin and phenobarbital are known inducers of hepatic enzymes, particularly CYP enzymes. mims.com As CYP3A4 inducers, they can decrease the serum concentrations of progestogens metabolized by this enzyme, such as levonorgestrel and, by extension, potentially norethisterone (the active metabolite of lynestrenol). mims.com This highlights a potential for pharmacokinetic interactions where the metabolism of the progestogen is increased by the co-administered xenobiotic. While direct studies specifically detailing the effect of this compound on phenobarbital or phenytoin metabolism were not found, the known enzyme induction properties of these xenobiotics and the metabolic pathway of lynestrenol suggest a potential for altered progestogen levels.
Structure-Activity Relationship (SAR) Studies Informing Progestogenic Potency and Selectivity
Lynestrenol differs structurally from norethisterone by the absence of an oxygenated functional group at carbon 3. oup.com This structural difference is significant as it renders lynestrenol itself inactive at the progesterone receptor; it requires metabolic conversion to norethisterone (which has a 3-oxo group) to exert progestogenic activity. wikipedia.orgoup.com This exemplifies a key SAR principle where a specific functional group (the 3-oxo group in this case) is crucial for receptor binding and activity.
Preclinical and in Vitro Research Methodologies and Findings for Lynestrenol Acetate
Animal Model Studies on Biological System Responses
Animal models serve as crucial tools to investigate the in vivo effects of lynestrenol (B534155) acetate (B1210297) on different physiological systems, providing insights into its potential impact on reproductive tissues, endocrine regulation, and the central nervous system.
Endometrial Histomorphological Alterations in Rodent Models
Studies in rodent models have investigated the effects of lynestrenol acetate on endometrial tissue, focusing on changes in its structure and cellular composition. Progestins, including those derived from 19-nortestosterone like lynestrenol, are known to induce a range of histological changes in the endometrium, affecting glandular and stromal architecture, blood vessels, and cytology. These alterations can vary depending on the specific progestogen, the dosage, and the duration of exposure, and may differ from the changes observed during a normal menstrual cycle. nih.govcmu.ac.th
While specific detailed findings on this compound's direct effects on rodent endometrial histomorphology were not extensively detailed in the search results, the broader context of progestogen research in rodents indicates that such studies typically involve assessing parameters like glandular atrophy, stromal decidualization, and changes in vascularization. nih.govcmu.ac.th For instance, studies on other progestins in rodent models have shown induction of secretory differentiation followed by atrophy with prolonged exposure. nih.gov
Investigative Studies on Mammary Gland Responses in Canine Models
Canine models have been utilized to study the effects of progestogens, including lynestrenol, on mammary gland tissue. Mammary gland tumors are common in intact female dogs, and reproductive hormones are believed to influence their development. kjvr.orgnih.gov Research in beagle dogs has indicated a dose-related effect of lynestrenol on mammary tumors. Long-term administration of low doses of lynestrenol was found to protect against mammary tumors, while high doses were associated with an increased risk, including carcinomas. nih.gov Field studies in dogs have also observed a slightly increased risk of benign mammary tumors, but not carcinomas, with low-dose progestagen administration for estrus prevention. nih.gov
Studies in canine mammary tumors have also investigated the expression of steroid hormone receptors, such as the progesterone (B1679170) receptor (PGR). nih.gov Decreased expression of PGR has been associated with neoplastic differentiation of mammary tissues in dogs. nih.gov
Effects on Hypothalamic-Pituitary-Gonadal Axis Regulation in Rodent Models
The hypothalamic-pituitary-gonadal (HPG) axis plays a critical role in regulating reproductive function. Progestogens can exert antigonadotropic effects by influencing this axis. vrachi.name While direct studies specifically detailing this compound's effects on HPG axis regulation in rodents were not prominently featured, the conversion of lynestrenol to norethisterone, a progestogen with antigonadotropic properties, suggests an indirect influence on the HPG axis. vrachi.namewikipedia.orgiarc.froup.com Studies on other progestins have demonstrated their ability to suppress sex hormone production through PR-mediated antigonadotropic activity. wikipedia.org
Central Nervous System Modulations and Neurobiological Effects in Rodent Models
Research in rodent models has explored the potential effects of progestogens on the central nervous system (CNS) and various neurobiological processes. Steroid hormones, including progestins, can influence brain function, affecting areas such as neurogenesis, neuronal excitability, and plasticity, and consequently impacting emotional states, cognition, and social behavior. bioscientifica.com
While specific studies on this compound's direct neurobiological effects in rodents were not extensively detailed, preclinical studies on other progestins have investigated their impact on neuroactive steroids, neurotransmitters, and behavior. bioscientifica.com For example, some progestins have been shown to alter levels of neuroactive steroids like allopregnanolone, which is involved in regulating mood and emotional states. bioscientifica.comcnr.it Studies in rats have also examined the effects of progestins, sometimes in combination with estrogens, on neurotransmitter levels in different brain regions. cnr.it
Cell Culture and Biochemical Assay Systems
In vitro methodologies, such as cell culture and biochemical assays, are essential for elucidating the direct cellular and molecular interactions of this compound, particularly its binding affinity to hormone receptors.
Quantitative Receptor Binding Assays (e.g., Equilibrium Dialysis, Radioligand Binding)
Quantitative receptor binding assays are employed to determine the affinity of a compound for specific receptors. Techniques like equilibrium dialysis and radioligand binding assays are standard methods for this purpose. nih.govaapec.orgrevvity.com These assays involve incubating the compound of interest with receptor preparations, often from target tissues or cells expressing the receptor, and a labeled ligand that is known to bind to the receptor. nih.govaapec.orgrevvity.comeurofins.comresearchgate.net By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, the binding affinity can be determined. aapec.orgresearchgate.net
Studies using equilibrium dialysis have investigated the binding of various synthetic steroids, including lynestrenol, to progesterone receptors in human uterine tissue. nih.gov These studies suggest that some estranes, such as lynestrenol, may show insignificant binding to progesterone receptors in their original form and might require metabolic activation to more active compounds, such as norethisterone, to exert their progestogenic effects. oup.comnih.gov This is supported by the understanding that lynestrenol is considered a prodrug that is converted to the active progestogen norethisterone in the body. wikipedia.orgiarc.froup.com
Radioligand binding assays are widely used to assess the binding affinity of compounds to various receptors, including steroid receptors. aapec.orgrevvity.comeurofins.comresearchgate.net These assays often utilize radiolabeled ligands with high specific activity to measure binding to receptors immobilized on beads or in membrane preparations. revvity.comresearchgate.net While specific detailed data from radioligand binding assays solely focused on this compound were not extensively found, the methodology is routinely applied in pharmacology to characterize the receptor interactions of steroid hormones and their synthetic analogs. aapec.orgrevvity.comeurofins.comresearchgate.net
Data Table: Illustrative Receptor Binding Affinities of Selected Progestogens
| Compound | Progesterone Receptor (PR) Binding Affinity (Relative) | Androgen Receptor (AR) Binding Affinity (Relative) | Estrogen Receptor (ER) Binding Affinity (Relative) | Glucocorticoid Receptor (GR) Binding Affinity (Relative) | Mineralocorticoid Receptor (MR) Binding Affinity (Relative) |
| Progesterone | 100 | Low | Low | Moderate | Low |
| Norethisterone | Moderate | Moderate | Low | Low | Low |
| Lynestrenol | Requires conversion to Norethisterone | Low | Low | Low | Low |
| Medroxyprogesterone (B1676146) Acetate | High | Low | Low | High | Low |
Steroidogenesis Modulation in Adrenocortical Cell Lines (e.g., H295R Cells)
The human adrenocortical carcinoma cell line H295R is a widely utilized in vitro model for studying adrenocortical function and steroidogenesis. taylorandfrancis.comeuropa.eu This cell line is capable of producing the major steroid hormones found in the adrenal cortex, including glucocorticoids, mineralocorticoids, and sex hormones such as androgens and estrogens, as it expresses the key enzymes necessary for steroid biosynthesis. taylorandfrancis.comeuropa.eu The H295R assay is employed to detect substances that may disrupt steroidogenesis by affecting enzyme activity or production. europa.eu
Research utilizing the H295R cell line has demonstrated that certain progestins, including some selected from earlier generations, can modulate the biosynthesis of several endogenous steroids. researchgate.net Specifically, studies have indicated that these compounds may influence steroid hormone biosynthesis through mechanisms such as inhibiting the activity of enzymes like 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2). researchgate.net While the H295R system is valuable for screening chemicals that may perturb steroid biosynthesis, delineating the precise mechanism based solely on changes in steroid hormone levels can be complex due to the cell line's expression of multiple steroid hormone receptors and enzymes involved in various steroidogenic pathways. nih.gov
Genotoxicity Assessments in Experimental In Vitro Systems
Genotoxicity assessments are crucial preclinical studies that evaluate the potential of a compound to cause damage to genetic material. criver.com These assessments are often conducted using experimental in vitro systems. Lynestrenol has been subject to genotoxicity testing in various systems.
One type of in vitro genotoxicity assessment involves evaluating DNA damage and repair, such as unscheduled DNA synthesis, in mammalian cells. In one such test, Lynestrenol formulation yielded a negative result. organon.com However, other in vitro genotoxicity tests have shown different outcomes. A chromosome aberration test conducted in vitro using Lynestrenol formulation resulted in a positive finding. organon.com Similarly, a sister chromatid exchange assay in vitro also yielded a positive result for Lynestrenol formulation. organon.com
Further genotoxicity studies, while potentially including in vivo components, provide context for the genotoxic potential observed in vitro. A study investigating the genotoxicity of Lynestrenol in mouse bone marrow cells, using sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) as parameters, found that Lynestrenol significantly increased SCE and CA frequencies at certain doses compared to control. nih.gov These results suggested that Lynestrenol possessed both genotoxic and cytotoxic effects in this experimental system. nih.gov It has been hypothesized that metabolic activation of Lynestrenol may convert it into reactive species that can interact with DNA and induce genotoxic damage.
The findings from in vitro genotoxicity assessments for Lynestrenol are summarized in the table below:
| Test Type | System | Result | Citation |
| DNA damage and repair, unscheduled DNA synthesis | Mammalian cells (in vitro) | Negative | organon.com |
| Chromosome aberration test | In vitro | Positive | organon.com |
| Sister chromatid exchange assay | In vitro | Positive | organon.com |
Table 1: Summary of In Vitro Genotoxicity Assessments for Lynestrenol
Advanced Research Perspectives and Unexplored Avenues for Lynestrenol Acetate
Elucidation of Post-Translational Modifications of Steroid Receptors in Response to Lynestrenol (B534155) Acetate (B1210297) Metabolites
Steroid receptors, including the progesterone (B1679170) receptor which is the primary target of Lynestrenol's active metabolite norethisterone, undergo various post-translational modifications (PTMs) such as phosphorylation, acetylation, ubiquitylation, and sumoylation. uef.finih.gov These modifications are crucial regulators of receptor stability, ligand binding, nuclear translocation, DNA binding, and interaction with co-regulatory proteins, ultimately influencing transcriptional activity and cellular responses. uef.finih.gov
While it is known that norethisterone binds to the progesterone receptor, the specific PTM profiles induced on steroid receptors by norethisterone and other potential minor metabolites of Lynestrenol acetate are not fully elucidated. wikipedia.orgoup.com Understanding how these PTMs are modulated by this compound metabolites could provide deeper insights into the nuances of its pharmacological actions and potentially identify specific signaling pathways that could be targeted for therapeutic benefit. Research in this area could involve advanced proteomic techniques to map PTMs on steroid receptors in the presence of this compound metabolites in various cell types and physiological contexts.
Application of High-Throughput Screening and Computational Modeling for Predicting Novel Biological Interactions
High-throughput screening (HTS) and computational modeling are powerful tools in modern drug discovery for rapidly assessing the interaction of compounds with a wide range of biological targets and predicting their potential activities. labkey.combmglabtech.comresearchgate.net Although Lynestrenol and its primary metabolite norethisterone have known affinities for steroid receptors, there is potential to explore novel interactions with other proteins or pathways using these methods. wikipedia.orgoup.com
Investigation of Epigenetic Modulations Induced by this compound and its Metabolites
Epigenetic modifications, including DNA methylation, histone modifications (like acetylation and methylation), and non-coding RNA regulation, play a significant role in controlling gene expression without altering the underlying DNA sequence. researchgate.netnih.gov Steroid hormones and their receptors are known to influence epigenetic landscapes, thereby affecting long-term cellular programming. uef.fi
The impact of this compound and its metabolites on epigenetic modifications is an area ripe for exploration. Research could investigate whether norethisterone or other metabolites induce specific changes in histone acetylation or methylation patterns, alter DNA methylation profiles, or influence the expression of regulatory non-coding RNAs in target tissues. researchgate.netnih.gov Such epigenetic modulations could contribute to the sustained effects of this compound or explain some of its diverse biological activities beyond direct transcriptional regulation via steroid receptors. Techniques like ChIP-seq, RNA-seq, and DNA methylation analysis could be applied to study these effects.
Systems Biology Approaches to Map Complex Biological Networks Affected by this compound
The biological effects of this compound are not limited to the direct interaction of its active metabolite with progesterone receptors but involve a complex interplay within cellular networks. Systems biology approaches, which integrate data from various 'omics' levels (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of how a compound affects biological systems.
Applying systems biology to study the effects of this compound could involve mapping the entire network of genes, proteins, and metabolites that are significantly altered upon exposure to the compound and its metabolites. This could reveal interconnected pathways and feedback loops that are influenced by this compound, providing a more comprehensive understanding of its mechanisms of action and potential downstream effects. Such studies could identify key nodes or pathways within the network that could serve as novel therapeutic targets or biomarkers for monitoring treatment response.
Characterization of Specific Transporter Proteins Involved in Cellular Uptake and Efflux of this compound and its Metabolites
The cellular concentration and distribution of this compound and its metabolites are influenced by transporter proteins that facilitate their uptake into and efflux from cells. nih.govdrugbank.com While the metabolism of this compound in the liver is well-established, the specific transporters involved in its cellular transport and that of its metabolites in various target tissues are not fully characterized. wikipedia.orgpatsnap.com
Identifying and characterizing these transporter proteins could provide crucial insights into the pharmacokinetics and pharmacodynamics of this compound at the cellular level. nih.gov Understanding which transporters are involved could help explain tissue-specific accumulation or efflux, potential drug-drug interactions mediated by transporters, and variations in individual responses to this compound. drugbank.comdrugbank.comdrugbank.com Research in this area could involve in vitro studies using cell lines expressing specific transporters, as well as in vivo studies to assess the impact of transporter inhibition or genetic variation on the distribution and effects of this compound and its metabolites. P-glycoprotein (P-gp), an efflux transporter, is known to influence the absorption, distribution, and elimination of various compounds, and its potential role in this compound transport could be investigated. researchgate.net
Q & A
Q. What experimental methodologies are recommended for assessing the differential effects of Lynestrenol acetate on body composition compared to other progestins?
- Methodological Answer : Use longitudinal study designs with controlled dosing regimens to track changes in lean mass, fat mass, and grip strength over time. Dual-energy X-ray absorptiometry (DEXA) or bioelectrical impedance analysis (BIA) can quantify body composition metrics. Statistical analyses (e.g., ANOVA) should account for baseline variability and confounding factors like age and hormonal status. Comparative studies with structurally distinct progestins (e.g., Cyproterone acetate) are critical to isolate Lynestrenol-specific effects .
Q. How does this compound interact with progesterone receptors (PRs) and other steroid receptors?
- Methodological Answer : Employ competitive binding assays (e.g., radioligand displacement) to measure binding affinity (Ki) for PRs, androgen receptors (ARs), and estrogen receptors (ERs). Use reporter gene assays (e.g., luciferase-based) to assess transcriptional activation. Lynestrenol acts primarily as a PR agonist with weak androgenic and estrogenic activity, distinguishing it from fully selective progestins like Nomegestrol acetate .
Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical studies?
- Methodological Answer : Follow ICH guidelines for synthesis, including NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>98%). For novel derivatives, provide crystallographic data or computational modeling to confirm structural identity. Refer to established protocols for progesterone analogs in peer-reviewed repositories (e.g., Journal of Steroid Biochemistry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound across species?
- Methodological Answer : Conduct dose-response studies in multiple models (e.g., rodents, canines) to identify threshold effects. Meta-analyses of existing data (e.g., IARC reports) suggest Lynestrenol increases mammary tumor incidence at high doses but shows protective effects at low doses. Use mechanistic studies (e.g., transcriptomics) to explore hormone receptor crosstalk and DNA repair pathways .
Q. What statistical approaches are appropriate for analyzing conflicting outcomes in body composition studies involving this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in clinical trials. Stratify data by baseline metabolic profiles (e.g., BMI, insulin sensitivity). Sensitivity analyses should address outliers, as seen in grip strength data where Lynestrenol exhibits broader distribution compared to Cyproterone acetate .
Q. How do pharmacokinetic properties of this compound influence its experimental design in hormone replacement therapy (HRT) research?
- Methodological Answer : Use population pharmacokinetic (PopPK) modeling to optimize dosing intervals based on half-life (~24–36 hours). Monitor serum levels via LC-MS/MS to correlate exposure with pharmacodynamic endpoints (e.g., endometrial thickness). Consider hepatic first-pass metabolism when designing oral vs. transdermal delivery studies .
Q. What strategies mitigate confounding effects of this compound’s androgenic activity in gender-affirming hormone therapy (GAHT) studies?
- Methodological Answer : Co-administer anti-androgens (e.g., Spironolactone) in controlled ratios. Use blinded crossover designs to isolate Lynestrenol-specific effects on virilization (e.g., voice deepening) and metabolic parameters. Longitudinal monitoring of lipid profiles and bone density is critical due to potential glucocorticoid-like activity .
Data Presentation and Reproducibility
Q. How should researchers structure datasets to ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw DEXA/BIA data, assay conditions (e.g., receptor binding buffer pH), and statistical code in supplementary materials. Reference protocols from Reviews in Analytical Chemistry for metadata standardization .
Q. What criteria validate the use of this compound as a reference compound in comparative pharmacology?
- Methodological Answer : Establish batch-to-batch consistency via chromatographic purity (>99%) and stability testing (e.g., accelerated degradation under light/heat). Cross-validate bioactivity across independent labs using shared cell lines (e.g., T47D for PR activity). Cite pharmacopeial standards (e.g., USP-NF) for quality control .
Ethical and Regulatory Considerations
Q. How can preclinical studies address ethical concerns regarding this compound’s association with porphyria?
- Methodological Answer : Screen animal models (e.g., Fech mice) for porphyrin accumulation prior to dosing. Use lower-dose regimens aligned with human-equivalent exposure (HED) calculations. Disclose risks in informed consent forms for clinical trials, citing case reports from Archives of Gynecology and Obstetrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
